5-Methoxyindole-3-acetic acid

Catalog No.
S568714
CAS No.
3471-31-6
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxyindole-3-acetic acid

CAS Number

3471-31-6

Product Name

5-Methoxyindole-3-acetic acid

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)acetic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)

InChI Key

COCNDHOPIHDTHK-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)O

Synonyms

5-methoxyindole-3-acetic acid, 5-methoxyindoleacetic acid

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)O

Natural Occurrence and Biological Activities

5-MIAA is found naturally in various organisms, including plants like tomatoes (Solanum lycopersicum) and water fleas (Daphnia pulex) []. It exhibits several biological activities, including:

  • Antibacterial properties: Studies suggest 5-MIAA possesses antibacterial properties, potentially contributing to the plant's defense mechanisms [].
  • Modulation of lipid peroxidation: 5-MIAA can enhance lipid peroxidation, a process involved in cell signaling and regulation. However, excessive lipid peroxidation can be detrimental, and further research is needed to understand the implications of this activity [].
  • Antioxidant potential: Despite its ability to promote lipid peroxidation under certain conditions, 5-MIAA may also act as an antioxidant in other contexts, requiring further investigation [].

Potential Applications in Drug Discovery

-MIAA's diverse properties have made it a potential candidate for drug discovery in various areas:

  • Antitumor agents: Research suggests 5-MIAA can be used to synthesize Gli1 inhibitors, potentially offering new avenues for developing cancer treatments [].
  • Modulation of nitric oxide production: 5-MIAA may serve as a lead compound for developing drugs that regulate nitric oxide (NO) production, which plays a role in various physiological processes [].
  • Selective COX-2 inhibitors: Studies indicate 5-MIAA's potential for developing selective COX-2 inhibitors, which could offer therapeutic benefits with potentially fewer side effects compared to non-selective COX inhibitors [].

5-Methoxyindole-3-acetic acid is an organic compound classified as an indole-3-acetic acid derivative. Its chemical formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. This compound features a methoxy group at the 5-position of the indole ring, which contributes to its unique properties and biological activities. It is also known by its IUPAC name, 2-(5-methoxy-1H-indol-3-yl)acetic acid, and has a CAS registry number of 3471-31-6 .

  • Estrogenic effects: In vivo studies in rats indicate that 5-MIAA can prolong the estrous cycle and increase uterine weight, potentially due to its interaction with estrogen receptors [].
  • Cytotoxic effects: When converted to a peroxyl radical by horseradish peroxidase (HRP), 5-MIAA has been shown to be cytotoxic to hamster V79 cells, potentially contributing to cell death [].
Typical of indole derivatives. These include:

  • Esterification: Reaction with alcohols to form esters.
  • Oxidation: The compound can undergo oxidation to form more complex derivatives or to modify its functional groups.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of other indole derivatives.

The specific reaction conditions and products depend on the reagents used and the desired outcome .

5-Methoxyindole-3-acetic acid exhibits notable biological activities:

  • Plant Growth Regulator: Similar to indole-3-acetic acid, it functions as a plant hormone, influencing growth and development processes such as cell elongation and division.
  • Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may help mitigate oxidative stress in biological systems .
  • Potential Anticancer Activity: Some studies suggest that increased levels of 5-methoxyindole-3-acetic acid in urine correlate with certain cancers, indicating a possible role in cancer biology .

Several methods are available for synthesizing 5-methoxyindole-3-acetic acid:

  • From Indole Derivatives: One common method involves reacting indole with acetic acid derivatives in the presence of a catalyst or under specific conditions to introduce the acetic acid moiety.
  • Fischer Indole Synthesis: This method utilizes phenylhydrazine and a suitable aldehyde (such as glutamic acid) to form the indole structure followed by subsequent functionalization to introduce the acetic acid group .
  • Oxidative Deamination: This pathway involves the conversion of tryptophan derivatives through oxidative processes to yield 5-methoxyindole-3-acetic acid .

5-Methoxyindole-3-acetic acid has several applications across various fields:

  • Agriculture: Utilized as a plant growth regulator to enhance crop yields and improve plant health.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects, particularly in oncology and neuroprotection due to its antioxidant properties.
  • Biochemical Studies: Used as a standard or reference compound in studies exploring indole metabolism and signaling pathways in plants and animals .

Research has indicated that 5-methoxyindole-3-acetic acid interacts with various biological systems:

  • Metabolic Pathways: It is involved in metabolic pathways related to tryptophan metabolism, influencing levels of other important metabolites.
  • Receptor Interactions: The compound may interact with specific receptors involved in growth regulation and stress response mechanisms in plants .

Studies have shown that alterations in its levels can affect physiological responses, suggesting its importance in both plant biology and potential therapeutic contexts.

Several compounds share structural similarities with 5-methoxyindole-3-acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Methoxyindole-2-methyl-3-acetic acid2882-15-70.98
3-(5-Methoxy-1H-indol-3-yl)propanoic acid39547-16-50.97
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate7588-36-50.94
5-Methoxyindole-3-carboxylic acid10242-01-00.91
2-(5-Hydroxyindol-3-acetic acid54-16-00.95

The uniqueness of 5-methoxyindole-3-acetic acid lies in its specific methoxy substitution on the indole structure, which influences its biological activity compared to similar compounds that may lack this modification or possess different functional groups. This modification enhances its solubility and bioactivity, making it a valuable compound for research and application in agriculture and medicine .

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.07389321 g/mol

Monoisotopic Mass

205.07389321 g/mol

Heavy Atom Count

15

UNII

MSN7CK6ETH

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3471-31-6

Wikipedia

5-methoxyindole-3-acetic acid

Dates

Last modified: 08-15-2023

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